molecular formula C9H6BrClN4O B5818679 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine

4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5818679
M. Wt: 301.53 g/mol
InChI Key: SJQJDIGMZKYYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, also known as BCTA, is a chemical compound that belongs to the class of triazole derivatives. BCTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to induce cytotoxicity in cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit antioxidant activity, which may contribute to its anticancer and antimicrobial effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is its broad-spectrum anticancer and antimicrobial activity. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit significant activity against a wide range of cancer cell lines and microbial strains. However, the use of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments may be limited by its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine.

Future Directions

There are several potential future directions for the study of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine. One area of interest is the development of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine-based drug delivery systems for the targeted delivery of anticancer and antimicrobial agents. Another area of interest is the synthesis of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been reported to exhibit significant anticancer and antimicrobial activity, but its use in lab experiments may be limited by its low solubility in water and potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, as well as its potential applications in other fields.

Synthesis Methods

4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be synthesized by reacting 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(5-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN4O/c10-5-1-2-7(11)6(3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQJDIGMZKYYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N2C=NN=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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